![molecular formula C14H17ClN2S2 B1379109 Chlorhydrate de 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole CAS No. 1955547-31-5](/img/structure/B1379109.png)

Chlorhydrate de 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole

Vue d'ensemble

Description

The compound “2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . Novel derivatives of this compound were synthesized through isocyanide insertion reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic scaffold at its core . The IUPAC Standard InChI for a similar compound, 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-, is InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold and isocyanide insertion reaction .Applications De Recherche Scientifique

Synthèse des alcaloïdes tropaniques

L’échafaudage 8-azabicyclo[3.2.1]octane est au cœur de la famille des alcaloïdes tropaniques, connus pour leurs diverses activités biologiques. La recherche visant la préparation stéréosélective de cet échafaudage est importante en raison de sa présence dans les produits naturels présentant une importance pharmacologique .

Découverte de médicaments

La structure unique des 2-azabicyclo[3.2.1]octanes, qui comprend le composé en question, présente un intérêt considérable dans la découverte de médicaments. Ces hétérocycles azotés sont des intermédiaires de synthèse clés dans la synthèse totale et ont montré un potentiel en tant que molécules bioactives .

Construction énantiosélective

La construction énantiosélective de l’échafaudage 8-azabicyclo[3.2.1]octane est un domaine de recherche essentiel. La capacité de créer cette structure de manière stéréosélective est précieuse pour la synthèse de divers alcaloïdes et composés apparentés .

Potentiel pharmacologique

L’architecture bicyclique des 2-azabicyclo[3.2.1]octanes est associée à un large éventail de potentiels pharmacologiques. Cela inclut leur application dans le développement de composés ayant une affinité pour les récepteurs nicotiniques neuronaux de l’acétylcholine .

Valorisation des composés dérivés de la biomasse

La recherche sur la valorisation des composés dérivés de la biomasse implique souvent la transformation de ces matériaux en entités chimiques précieuses. Le composé en question pourrait jouer un rôle dans ces transformations, en particulier dans les processus photochimiques .

Développement de méthodologies de synthèse

Le développement de nouvelles méthodologies de synthèse nécessite souvent l’utilisation d’échafaudages complexes comme les 2-azabicyclo[3.2.1]octanes. Ces méthodologies peuvent inclure des réactions catalysées au palladium et d’autres techniques de synthèse avancées .

Activité nématicide

Il existe également des recherches explorant l’activité nématicide de composés liés aux dérivés de 2-(8-azabicyclo[3.2.1]octan-3-yl)-3. Ces études sont importantes pour les applications agricoles où les nématodes nuisibles sont une préoccupation .

Synthèse totale de produits naturels

Enfin, la synthèse totale de produits naturels complexes nécessite souvent des échafaudages complexes comme celui fourni par les 2-azabicyclo[3.2.1]octanes. Le composé en question peut servir d’intermédiaire dans ces synthèses, contribuant à la création de molécules structurellement complexes et biologiquement actives .

Orientations Futures

The development of novel environmentally friendly, efficient, and less toxic compounds has become one of the actual research topics in pesticide discovery and has a huge market prospect . The homology between the 5-HT receptors of nonmammalian and mammals suggests that some classical mammalian 5-HT receptor ligands show certain nematicidal activity .

Mécanisme D'action

Target of Action

The primary target of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is the 5-HT3 receptor , a type of serotonin receptor . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Biochemical Pathways

It is widely distributed in both central and peripheral nervous system of vertebrates, and participate in various physiological activities like intestinal movements, mood, appetite, and sleeping .

Result of Action

The compound has been evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita, showing good lethal rate (75%) for certain derivatives . This suggests that the compound’s action results in the death of these nematodes, indicating potential use as a nematicide.

Analyse Biochimique

Biochemical Properties

2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype . These interactions are primarily characterized by high affinity binding, which can modulate the activity of these receptors and influence neurotransmission.

Cellular Effects

The effects of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the signaling pathways associated with neuronal nicotinic acetylcholine receptors, leading to changes in neurotransmitter release and synaptic plasticity . Additionally, it can affect the expression of genes involved in neurotransmission and neuroprotection.

Molecular Mechanism

At the molecular level, 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride exerts its effects through specific binding interactions with neuronal nicotinic acetylcholine receptors. This binding can either inhibit or activate these receptors, depending on the context of the interaction . The compound’s unique structure allows it to fit into the receptor’s binding site, altering its conformation and, consequently, its activity. This can lead to changes in ion flow across the cell membrane and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained modulation of neuronal activity and potential neuroprotective effects.

Dosage Effects in Animal Models

The effects of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and neuroprotection . At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can influence the compound’s bioavailability and efficacy. Additionally, the compound can affect metabolic flux and metabolite levels, further impacting its biochemical properties.

Transport and Distribution

Within cells and tissues, 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.

Subcellular Localization

The subcellular localization of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with its target receptors and modulate their activity effectively.

Propriétés

IUPAC Name |

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S2.ClH/c1-2-4-13-12(3-1)16-14(18-13)17-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLUBUHTQQKXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4S3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

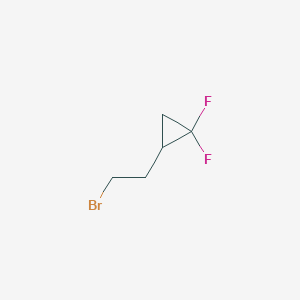

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

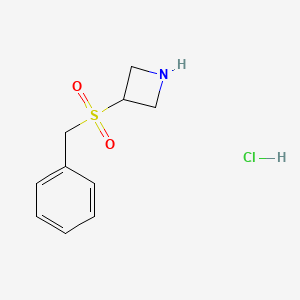

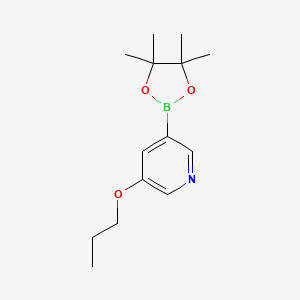

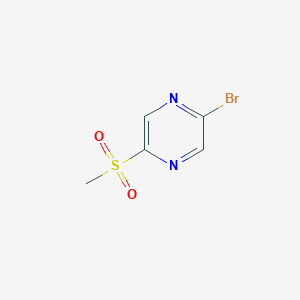

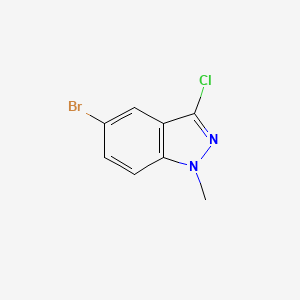

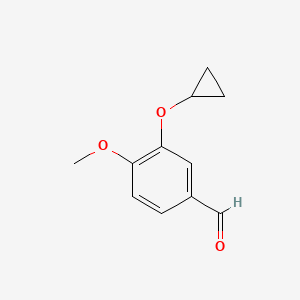

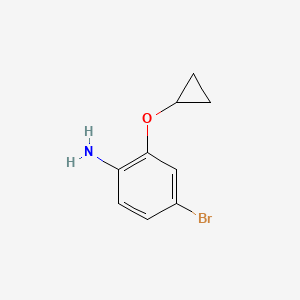

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.